molecular formula C19H29N3O6 B2788410 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-44-6

1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2788410
CAS RN: 877641-44-6
M. Wt: 395.456
InChI Key: OGWPUBOHGHIICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DU-127090, is a urea derivative that has been studied for its potential as a therapeutic agent in various scientific research applications. This compound has been shown to have promising results in the treatment of various diseases and conditions, making it a valuable subject for scientific research.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in cell signaling pathways. It also binds to the dopamine transporter and sigma-1 receptor, which are involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of cyclic AMP and cyclic GMP, which are involved in cell signaling pathways. It also increases the levels of dopamine and acetylcholine, which are neurotransmitters involved in the regulation of mood and cognition.

Advantages and Limitations for Lab Experiments

1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several advantages for lab experiments, including its high potency and selectivity for specific receptors and enzymes. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One direction is to further study its potential as a therapeutic agent in various diseases and conditions. Another direction is to investigate its potential as a tool for studying cell signaling pathways and neurotransmitter systems. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 1-(3,4-dimethoxyphenyl)-2-nitroethene with 2,2-diethoxyethanol, followed by the reduction of the nitro group to an amine. The final step involves the reaction of the amine with isocyanate to form the final product, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have promising results in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease research, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O6/c1-5-27-18(28-6-2)11-20-19(24)21-13-9-17(23)22(12-13)14-7-8-15(25-3)16(10-14)26-4/h7-8,10,13,18H,5-6,9,11-12H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWPUBOHGHIICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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